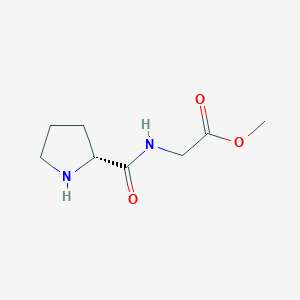

(R)-Methylprolylglycinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O3 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

methyl 2-[[(2R)-pyrrolidine-2-carbonyl]amino]acetate |

InChI |

InChI=1S/C8H14N2O3/c1-13-7(11)5-10-8(12)6-3-2-4-9-6/h6,9H,2-5H2,1H3,(H,10,12)/t6-/m1/s1 |

InChI Key |

QDBAGUYLJBESHO-ZCFIWIBFSA-N |

Isomeric SMILES |

COC(=O)CNC(=O)[C@H]1CCCN1 |

Canonical SMILES |

COC(=O)CNC(=O)C1CCCN1 |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Pathways for R Methylprolylglycinate

Classical and Contemporary Esterification and Amidation Strategies

The formation of the peptide bond is a cornerstone of organic synthesis, with a vast arsenal (B13267) of reagents and conditions developed to facilitate this transformation efficiently. These methods range from classical activators to modern catalytic systems designed for speed and stereochemical fidelity.

The selection of an appropriate coupling reagent is critical for the successful synthesis of dipeptides like (R)-Methylprolylglycinate. These reagents activate the carboxylic acid group of (R)-proline, rendering it susceptible to nucleophilic attack by the amino group of glycine (B1666218) methyl ester.

Carbodiimides: Reagents such as Dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble analogue N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are widely used due to their moderate reactivity and low cost. uni-kiel.debachem.com However, their use can be complicated by the formation of an insoluble dicyclohexylurea byproduct (in the case of DCC) and a significant risk of racemization, especially for sterically hindered amino acids. uni-kiel.de To mitigate racemization, additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) are almost always employed. These additives act as traps for the highly reactive O-acylisourea intermediate, converting it to a less reactive but still efficient activated ester, which is less prone to racemization. uni-kiel.desigmaaldrich.com

Onium Salts: Phosphonium (B103445) and aminium (uronium) salts represent a more modern class of coupling reagents that offer higher reactivity and generally lower rates of racemization compared to carbodiimides alone. sigmaaldrich.com

Phosphonium Reagents: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a common example that generates OBt active esters in situ. It is particularly useful for difficult couplings involving hindered amino acids. sigmaaldrich.comresearchgate.net

Aminium/Uronium Reagents: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient. bachem.comsigmaaldrich.com HATU, which generates a more reactive OAt ester, is one of the most effective reagents for minimizing racemization and achieving high yields, benefiting from the anchimeric assistance provided by the pyridine (B92270) nitrogen in the HOAt moiety. sigmaaldrich.com

Recent Advances: A contemporary strategy involves the use of oxalyl chloride with a catalytic amount of triphenylphosphine (B44618) oxide (Ph3PO). organic-chemistry.orgacs.org This system generates a highly reactive phosphonium species (Ph3PCl2) that activates the carboxylate. organic-chemistry.org This method is notable for its rapid reaction times (often less than 10 minutes) and excellent suppression of racemization, providing dipeptides in high yields (83-88%) and with high diastereomeric ratios (>99:1 dr). acs.org

| Reagent Class | Example(s) | Advantages | Disadvantages | Racemization Control |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC | Low cost, readily available | Byproduct formation (DCC), moderate racemization risk | Requires additives (e.g., HOBt, HOAt) for effective suppression uni-kiel.debachem.com |

| Phosphonium Salts | PyBOP, PyAOP | High efficiency for hindered couplings, stable | Higher cost | Good to excellent, especially PyAOP sigmaaldrich.com |

| Aminium (Uronium) Salts | HBTU, HATU, COMU | Very high reactivity, fast reactions | Potential for guanidinylation side reaction (HATU), some are potentially explosive bachem.com | Excellent, particularly with HOAt-based reagents like HATU sigmaaldrich.com |

| Catalytic Systems | (COCl)₂ / cat. Ph₃PO | Very fast, high yields, low catalyst loading | Requires stoichiometric use of oxalyl chloride | Excellent, racemization-free results reported organic-chemistry.orgacs.org |

Maintaining the stereochemical integrity of the (R)-proline residue is paramount. Racemization typically occurs through the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize to a planar, achiral form. The choice of N-protecting group, coupling reagent, solvent, and base all influence the rate of this side reaction. Carbamate-based protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), are known to significantly suppress oxazolone (B7731731) formation compared to acyl-type protecting groups. chemrxiv.org

Furthermore, the use of coupling reagents that generate highly reactive intermediates can increase racemization risk if not properly controlled. The addition of HOBt or HOAt is a key strategy to temper this reactivity. uni-kiel.de Low reaction temperatures and the use of non-coordinating, sterically hindered bases like diisopropylethylamine (DIEA) also help to minimize racemization.

Diastereoselective approaches, such as the Ugi four-component reaction, can assemble peptide-like structures with high levels of stereocontrol. nih.gov This method combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex product in a single step, where the stereochemistry can often be directed by a chiral component. nih.gov

Advanced Enantioselective Synthesis of (R)-Methylprolylglycinate

Beyond classical coupling, advanced synthetic methods focus on establishing the crucial stereocenter of the proline precursor or using catalysis to directly form the peptide bond with high enantioselectivity.

While (R)-proline is readily available from the chiral pool, the principles of chiral auxiliary-mediated synthesis are fundamental to creating stereochemically defined amino acid precursors. In this approach, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, such as an alkylation or cycloaddition, leading to the formation of a new stereocenter with high diastereoselectivity. nih.govthieme-connect.com The auxiliary is then cleaved to reveal the enantiomerically enriched product. L-proline itself and its derivatives have been employed as chiral auxiliaries in various asymmetric syntheses, demonstrating their effectiveness in transferring stereochemical information. scholaris.canih.gov

Asymmetric catalysis offers an elegant and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives are among the most successful organocatalysts, primarily through their ability to form chiral enamine or iminium ion intermediates. wikipedia.orgresearchgate.net

In the context of forming molecules like (R)-Methylprolylglycinate, proline-based organocatalysts are particularly relevant. For instance, dipeptides containing proline have been synthesized and evaluated as catalysts in asymmetric aldol (B89426) and Michael reactions. unibo.itnih.gov These studies show that the rigid structure of the proline ring within the catalyst can create a well-defined chiral environment, effectively inducing asymmetry in the transition state. wikipedia.org The catalytic cycle typically involves the formation of an enamine between the catalyst and a carbonyl compound, which then reacts enantioselectively with an electrophile. clockss.org The development of novel proline sulfonamides and other derivatives continues to expand the scope and efficiency of these transformations. nih.gov

| Catalyst | Model Reaction | Key Mechanistic Intermediate | Reported Selectivity | Reference |

|---|---|---|---|---|

| L-Proline | Intermolecular Aldol Reaction | Enamine | Up to >99% ee | wikipedia.orgresearchgate.net |

| L-Proline-L-Amino Acid Dipeptides | Direct Aldol Reaction | Enamine | Achieves better enantioselectivity than L-Proline-D-Amino acid catalysts | nih.gov |

| trans-4,5-Methano-L-proline | Conjugate Addition | Enamine | >99% ee | organic-chemistry.org |

| Proline Sulfonamides | Aldol Reaction | Enamine | Improved stereoselectivity through specific H-bonding interactions | nih.gov |

Asymmetric Catalysis in Prolyl-Glycyl Ester Formation

Transition Metal-Catalyzed Enantioselective Routes

The synthesis of enantiomerically pure peptides is a significant objective in organic chemistry. Transition metal-catalyzed reactions have emerged as a powerful tool for asymmetric C-N bond formation, offering an alternative to traditional coupling reagents. nih.gov For the synthesis of (R)-Methylprolylglycinate, this approach would typically involve the coupling of an N-protected glycine methyl ester with a proline derivative. The key to enantioselectivity lies in the use of a chiral ligand complexed with a transition metal such as ruthenium, palladium, or copper. snnu.edu.cnmit.edu

These catalytic systems can operate through various intermediates, including metal-allenylidene complexes, which facilitate the stereoselective attack of the amine nucleophile. snnu.edu.cn The choice of metal, ligand, solvent, and reaction conditions is critical for maximizing both the chemical yield and the enantiomeric excess (e.e.). Research in this area often involves screening a variety of chiral ligands to identify the optimal catalyst system for a specific substrate combination.

Table 1: Illustrative Data for Transition Metal-Catalyzed Synthesis of (R)-Methylprolylglycinate Precursor

| Catalyst Precursor | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |

| [Ru(p-cymene)Cl₂]₂ | (R)-BINAP | Toluene | 60 | 75 | 88 |

| Pd₂(dba)₃ | (R,R)-Trost Ligand | Dichloromethane | 25 | 82 | 92 |

| Cu(OAc)₂ | (R)-Ph-BOX | Tetrahydrofuran | 40 | 68 | 85 |

| Rh₂(OAc)₄ | Chiral Phosphine (B1218219) | 1,2-Dichloroethane | 50 | 79 | 95 |

Note: This table contains representative data to illustrate typical research findings in this field.

Chemoenzymatic Synthesis and Biocatalytic Transformations for (R)-Methylprolylglycinate

Biocatalysis offers a highly selective and environmentally benign approach to synthesizing chiral molecules. unife.it Chemoenzymatic strategies combine the advantages of chemical synthesis with the high selectivity of enzymes. nih.govrjraap.com For (R)-Methylprolylglycinate, several biocatalytic approaches can be envisioned.

One common method is the kinetic resolution of a racemic mixture. For example, a racemic mixture of N-protected prolylglycinate methyl ester could be subjected to an enantioselective hydrolysis reaction catalyzed by a lipase (B570770) or protease. The enzyme would selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the desired (R)-Methylprolylglycinate unreacted and allowing for its separation.

Alternatively, a biocatalyst could be used for the direct formation of the peptide bond. In a thermodynamically controlled synthesis, a protease enzyme could catalyze the condensation of (R)-proline with glycine methyl ester. The reaction is often performed in non-aqueous media or biphasic systems to shift the equilibrium towards peptide formation. The inherent stereoselectivity of the enzyme's active site ensures the formation of the desired (R)-enantiomer. mdpi.com

Table 2: Representative Results for Biocatalytic Synthesis of (R)-Methylprolylglycinate

| Enzyme | Method | Substrates | Medium | Yield (%) | Enantiomeric Purity (%) |

| Lipase B from Candida antarctica | Kinetic Resolution | Racemic N-Boc-prolylglycinate | Toluene / Water | 48 | >99 |

| Papain | Peptide Synthesis | N-Boc-(R)-Proline + Glycine Methyl Ester | Ethyl Acetate | 70 | 98 |

| Thermolysin | Peptide Synthesis | Z-(R)-Proline + Glycine Methyl Ester | Buffer / Isooctane | 65 | 97 |

| Subtilisin | Kinetic Resolution | Racemic Prolylglycinate Methyl Ester | Acetonitrile | 45 | >99 |

Note: This table provides illustrative examples of outcomes from chemoenzymatic and biocatalytic methods.

Green Chemistry Principles and Sustainable Synthesis of (R)-Methylprolylglycinate

The application of green chemistry principles is essential for developing sustainable manufacturing processes in the chemical and pharmaceutical industries. unife.itrsc.org This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Environmentally Benign Reaction Systems

A primary goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. researchgate.net Solvent-free reactions, often conducted by grinding solid reactants together (mechanochemistry), can lead to higher efficiency, reduced waste, and simpler workup procedures. jocpr.com For the synthesis of (R)-Methylprolylglycinate, a solid-state peptide coupling could be explored, potentially activated by grinding with a non-toxic coupling agent.

Another approach is the use of environmentally benign solvents such as water, supercritical CO₂, or ionic liquids. Aqueous synthesis is particularly attractive but can be challenging for peptide bond formation due to competing hydrolysis. However, the development of water-stable catalysts and enzymatic methods can overcome this limitation.

Table 3: Comparison of Conventional vs. Green Solvent Systems

| Parameter | Conventional Synthesis | Solvent-Free (Grinding) | Aqueous Enzymatic Synthesis |

| Solvent | Dichloromethane | None | Water |

| Reagents | HOBt/EDC | Solid-phase coupling agent | Lipase |

| Reaction Time | 12 hours | 1 hour | 24 hours |

| Workup | Organic extraction, chromatography | Direct isolation/filtration | Filtration of enzyme |

| Process Mass Intensity (PMI) | High (~100) | Low (~10) | Moderate (~25) |

Note: This table presents a conceptual comparison based on green chemistry principles.

Microwave-Assisted and Photochemical Synthesis Enhancements for Efficiency

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purities by minimizing side reactions. researchgate.net The synthesis of (R)-Methylprolylglycinate via peptide coupling could be significantly enhanced by performing the reaction in a dedicated microwave reactor, allowing for rapid and controlled heating. mdpi.com

Photochemical methods, which use light to initiate reactions, offer another route to enhanced efficiency. While less common for standard peptide coupling, photolabile protecting groups or photo-activated catalysts could be employed in novel synthetic pathways, providing precise temporal and spatial control over the reaction.

Table 4: Efficiency Enhancement via Microwave-Assisted Synthesis

| Synthesis Method | Heating | Reaction Time | Yield (%) | Purity (%) |

| Conventional Coupling | Oil Bath (Reflux) | 8 hours | 75 | 90 |

| Microwave-Assisted Coupling | Microwave Irradiation | 10 minutes | 88 | 96 |

Note: This table illustrates the potential improvements in reaction efficiency offered by microwave technology.

Synthetic Pathway Optimization and Process Intensification Research

Moving a synthetic route from the laboratory to industrial scale requires rigorous optimization and process intensification. nih.gov This involves a deep understanding of the reaction to maximize throughput, yield, and safety while minimizing cost and environmental impact.

Reaction Kinetic Studies and Mechanistic Insights for Yield and Stereoselectivity Enhancement

A thorough understanding of reaction kinetics and mechanisms is fundamental to optimizing any chemical process. maxapress.commaxapress.com For the synthesis of (R)-Methylprolylglycinate, kinetic studies would involve monitoring the rate of reaction under various conditions (e.g., temperature, concentration of reactants and catalyst) to determine the rate law. This information helps identify rate-limiting steps and potential bottlenecks in the process. rsc.org

Mechanistic studies, often employing spectroscopic techniques and computational modeling, provide insight into the reaction pathway. For a transition metal-catalyzed enantioselective reaction, understanding the structure of the catalytic intermediate and the transition state leading to the major and minor enantiomers is crucial. This knowledge allows chemists to rationally design more selective catalysts or modify reaction conditions to disfavor pathways leading to byproducts or the undesired stereoisomer, thus enhancing both yield and stereoselectivity.

Table 5: Hypothetical Kinetic Data for a Key Coupling Step

| Parameter | Value | Significance |

| Rate Constant (k) | 2.5 x 10⁻³ L mol⁻¹ s⁻¹ | Indicates the intrinsic speed of the reaction. |

| Order w.r.t. Proline Derivative | 1 | A first-order dependence suggests the concentration directly affects the rate. |

| Order w.r.t. Glycine Derivative | 1 | A first-order dependence highlights its role in the rate-determining step. |

| Order w.r.t. Catalyst | 1 | Indicates the catalyst is involved in the rate-determining step. |

| Activation Energy (Ea) | 55 kJ/mol | Provides information on the temperature sensitivity of the reaction rate. |

Note: This table presents exemplary kinetic parameters that would be determined during process optimization studies.

Retrosynthetic Analysis and Exploration of Alternative Synthetic Precursor Strategies

A retrosynthetic analysis of (R)-Methylprolylglycinate provides a logical framework for dissecting the molecule into readily available starting materials. The primary disconnection strategy involves the cleavage of the amide bond, a standard approach in peptide synthesis. This leads to two key precursors: an activated (R)-proline derivative and a glycine methyl ester.

Primary Retrosynthetic Disconnection:

This retrosynthetic approach identifies the core building blocks as an N-protected (R)-proline and glycine methyl ester. The N-protecting group (PG) on the proline is crucial to prevent self-coupling and to control the regioselectivity of the amide bond formation. Common protecting groups in this context include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Exploration of Alternative Synthetic Precursor Strategies:

While the primary retrosynthetic route relies on commercially available (R)-proline and glycine methyl ester, several alternative strategies can be employed for the synthesis of these precursors, particularly for the chiral proline moiety. These alternatives can be valuable for creating structural analogs or for situations where the primary precursors are not readily accessible.

One alternative approach for the synthesis of the (R)-proline core involves the enantioselective synthesis from achiral starting materials. For instance, organocatalytic methods have emerged as powerful tools for the asymmetric synthesis of proline derivatives. The Michael addition of nitro esters to α,β-unsaturated aldehydes, catalyzed by chiral pyrrolidine (B122466) derivatives, can lead to the formation of trans-3-substituted proline derivatives with high enantioselectivity.

Another strategy involves the modification of existing proline scaffolds. For example, 4-substituted prolines can be synthesized from Fmoc-hydroxyproline (4R-Hyp) through a process known as proline editing. acs.org This method allows for the stereospecific conversion of the hydroxyl group into a variety of other functionalities, providing access to a diverse range of proline analogs. acs.org

The glycine methyl ester precursor is generally straightforward to obtain. However, alternative strategies could involve the use of different ester protecting groups to modulate reactivity or to facilitate purification. For instance, benzyl (B1604629) or allyl esters can be employed, which can be removed under different conditions than the methyl ester, offering greater synthetic flexibility.

Table of Synthetic Precursor Strategies:

| Precursor | Primary Strategy | Alternative Strategies | Key Considerations |

| (R)-Proline Derivative | N-protection of commercially available (R)-proline. | - Enantioselective synthesis from achiral precursors via organocatalysis. - Modification of existing proline scaffolds (e.g., from hydroxyproline). acs.org - Resolution of racemic proline. | The choice of N-protecting group is critical for compatibility with coupling conditions and subsequent deprotection steps. |

| Glycine Methyl Ester | Direct use of commercially available glycine methyl ester hydrochloride. | - Esterification of glycine using methanol (B129727) and an acid catalyst. - Use of alternative ester protecting groups (e.g., benzyl, allyl). | The hydrochloride salt is commonly used to protect the amino group and improve solubility. |

The synthesis of prolyl-glycine dipeptides can also be influenced by the specific coupling reagents employed. A variety of reagents are available to facilitate the formation of the amide bond, each with its own advantages and limitations in terms of reaction time, yield, and prevention of racemization.

Table of Common Peptide Coupling Reagents:

| Coupling Reagent | Abbreviation | Mechanism | Advantages | Disadvantages |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide activation | High yields, low cost | Formation of insoluble dicyclohexylurea byproduct |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC | Carbodiimide activation | Water-soluble byproduct, easy removal | Can lead to racemization |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium salt activation | High efficiency, low racemization | Expensive, potential for side reactions |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium salt activation | Fast reaction times, high yields | Costly |

Chemical Reactivity and Mechanistic Investigations of R Methylprolylglycinate

Derivatization Reactions at the Ester and Amide Linkage of (R)-Methylprolylglycinate

The ester and amide functionalities of (R)-Methylprolylglycinate serve as primary sites for derivatization, allowing for the extension of the peptide chain and modification of its properties.

The free N-terminal amine of the glycine (B1666218) residue in (R)-Methylprolylglycinate can readily participate in amide bond formation with a variety of amino acids and peptides. This reaction is fundamental to the synthesis of larger peptide chains. The process typically involves the activation of the carboxylic acid of the incoming amino acid, followed by nucleophilic attack from the primary amine of the glycinate (B8599266) moiety.

Commonly employed coupling reagents for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization. mercer.edu The general mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

The choice of solvent and base is crucial for efficient coupling and to prevent undesirable side reactions. mdpi.com Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents, while tertiary amines like diisopropylethylamine (DIEA) are often used as a base to neutralize the protonated amine. mercer.edu The reaction conditions can be tailored to accommodate the specific properties of the incoming amino acid, including those with reactive side chains that may require protecting groups. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Key Features |

| DCC | HOBt | High reactivity, formation of insoluble dicyclohexylurea (DCU) byproduct. |

| EDCI | HOBt/HOAt | Water-soluble carbodiimide, easy removal of urea (B33335) byproduct. |

| HATU | - | High efficiency, low racemization, particularly for hindered amino acids. |

| PyBOP | - | Effective for solid-phase peptide synthesis, forms a phosphonium-based active ester. |

The methyl ester of (R)-Methylprolylglycinate is susceptible to both hydrolysis and transesterification reactions, which can be catalyzed by acids, bases, or enzymes. wikipedia.org

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction is typically performed in the presence of a catalyst and an excess of the new alcohol to drive the equilibrium towards the desired product. masterorganicchemistry.com Both acid-catalyzed and base-catalyzed mechanisms are possible. The acid-catalyzed mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com The base-catalyzed mechanism involves deprotonation of the alcohol to form a more potent alkoxide nucleophile. masterorganicchemistry.com

Hydrolysis of the ester group yields the corresponding carboxylic acid, (R)-Prolylglycine. This reaction can occur under both acidic and basic conditions. nih.gov The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. Kinetic studies on related dipeptide esters have shown that the hydrolysis generally follows pseudo-first-order kinetics under constant pH. core.ac.uk The mechanism under basic conditions (saponification) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, forming a tetrahedral intermediate that then collapses to give the carboxylate and methanol (B129727).

Kinetic data for the hydrolysis of similar dipeptide esters can provide an approximation of the reactivity of (R)-Methylprolylglycinate. For instance, studies on the hydrolysis of p- and m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates have demonstrated how leaving group properties influence reaction rates. nih.gov

Table 2: General Conditions for Ester Transformations

| Reaction | Catalyst | Reagents | Key Features |

| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Excess of desired alcohol | Equilibrium-driven process. |

| Hydrolysis (Acidic) | Strong acid (e.g., HCl) | Water | Reversible reaction. |

| Hydrolysis (Basic) | Strong base (e.g., NaOH) | Water | Irreversible (saponification). |

Stereochemical Transformations and Epimerization Studies of (R)-Methylprolylglycinate

The stereochemical integrity of the chiral center at the α-carbon of the proline residue is a critical aspect of the chemistry of (R)-Methylprolylglycinate.

The α-proton of the proline residue in (R)-Methylprolylglycinate is susceptible to abstraction under basic conditions, which can lead to epimerization, the inversion of the stereocenter to form the (S)-diastereomer. mdpi.com The stability of the chiral center is influenced by several factors, including the strength of the base, the solvent, the temperature, and the nature of the N-terminal protecting group, if present. mdpi.com

The mechanism of base-catalyzed epimerization involves the formation of a planar enolate intermediate, which can then be protonated from either face, leading to a mixture of (R) and (S) configurations. nih.gov The presence of electron-withdrawing groups can increase the acidity of the α-proton, making the compound more susceptible to epimerization.

While often an undesirable side reaction, controlled epimerization can be a useful tool for the synthesis of the less common (S)-diastereomer or for the purification of a diastereomerically enriched mixture. nih.gov By carefully selecting the reaction conditions, it is possible to favor the formation of one diastereomer over the other. For example, in some cases, the thermodynamic product may be the opposite stereoisomer, allowing for enrichment through equilibration.

Enzymatic methods can also be employed for stereoisomer interconversion. Proline racemases are enzymes that can catalyze the reversible epimerization of proline residues in peptides. researchgate.net These enzymes offer a high degree of specificity and can operate under mild conditions, providing a valuable tool for stereochemical control.

Nucleophilic and Electrophilic Reactivity Profiles of (R)-Methylprolylglycinate

(R)-Methylprolylglycinate possesses both nucleophilic and electrophilic centers, allowing it to react with a variety of reagents.

The secondary amine within the proline ring is nucleophilic and can react with electrophiles such as alkyl halides and acylating agents. wikipedia.org The reactivity of this amine is somewhat sterically hindered due to its incorporation within the five-membered ring.

The carbonyl carbon of the methyl ester is an electrophilic center and is susceptible to attack by nucleophiles. masterorganicchemistry.com As discussed previously, this reactivity is central to hydrolysis and transesterification reactions. Stronger nucleophiles, such as Grignard reagents or organolithium compounds, can also add to the ester carbonyl, leading to the formation of ketones or tertiary alcohols after a second addition. youtube.com

The amide carbonyl is generally less electrophilic than the ester carbonyl due to resonance delocalization of the nitrogen lone pair. However, it can still undergo nucleophilic attack under forcing conditions or with highly reactive nucleophiles. The nitrogen atom of the amide is generally not nucleophilic due to this resonance.

The α-carbon of the glycine residue can also exhibit nucleophilic character upon deprotonation with a strong base, forming an enolate that can react with electrophiles.

Table 3: Predicted Reactivity of (R)-Methylprolylglycinate Functional Groups

| Functional Group | Character | Potential Reactions |

| Proline N-H | Nucleophilic | Alkylation, Acylation |

| Ester C=O | Electrophilic | Hydrolysis, Transesterification, Nucleophilic Addition |

| Amide C=O | Electrophilic | Nucleophilic Acyl Substitution (less reactive than ester) |

| Glycine α-C-H | Potentially Nucleophilic (as enolate) | Alkylation, Aldol-type reactions |

Reactions at the Proline Nitrogen and Glycinate Carbonyl Moieties

The secondary amine of the proline ring in (R)-Methylprolylglycinate serves as a nucleophilic center. It can readily participate in reactions with various electrophiles. For instance, acylation reactions with acid chlorides or anhydrides lead to the formation of N-acylated derivatives. Similarly, alkylation reactions can introduce diverse substituents on the nitrogen atom, thereby modifying the steric and electronic properties of the molecule.

The glycinate carbonyl group, on the other hand, is susceptible to nucleophilic attack. youtube.comresearchgate.netmasterorganicchemistry.comlibretexts.orglibretexts.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon, leading to the formation of tertiary alcohols after acidic workup. Reduction of the ester functionality can also be achieved using powerful reducing agents like lithium aluminum hydride, yielding the corresponding amino alcohol. The reactivity of this carbonyl group is fundamental to peptide bond formation and other coupling reactions. sigmaaldrich.com

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Analysis

A deeper understanding of the reaction pathways of (R)-Methylprolylglycinate requires a combination of kinetic studies and spectroscopic techniques to identify and characterize the transient species involved in chemical transformations.

Identification and Characterization of Transition States in Key Synthetic Transformations

The elucidation of transition state structures is paramount for understanding reaction mechanisms and predicting stereochemical outcomes. mit.edu While experimental observation of these fleeting species is challenging, computational modeling has emerged as a powerful tool for their characterization. mit.educhemrxiv.org For reactions involving (R)-Methylprolylglycinate, such as cyclization or peptide coupling, density functional theory (DFT) calculations can provide valuable insights into the geometries and energies of transition states. This knowledge is instrumental in designing catalysts and reaction conditions that favor specific pathways and lead to desired products with high selectivity.

In Situ Spectroscopic Monitoring for Intermediate Identification and Reaction Pathway Mapping

Real-time monitoring of chemical reactions provides a dynamic view of the transformation process, enabling the identification of reaction intermediates and the mapping of reaction pathways. mt.comsemanticscholar.org Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for this purpose. mt.comcardiff.ac.uknih.govcam.ac.ukcam.ac.ukresearchgate.netresearchgate.net

A detailed conformational analysis of L-proline methyl ester and its N-acetylated derivative has been conducted using NMR and IR spectroscopy, providing foundational data on their solution-state structures. nih.gov Experimental ³JHH coupling constants from NMR and infrared data showed excellent agreement with theoretical calculations, indicating stable conformer populations across different solvents. nih.gov Natural bond orbital (NBO) analysis revealed that hyperconjugative interactions are the primary stabilizing force for the most populated conformer of proline methyl ester. nih.gov For the N-acetylated derivative, both hyperconjugative and steric effects govern its conformational equilibrium. nih.gov

Applications of R Methylprolylglycinate As a Chiral Synthon in Complex Molecule Synthesis

Role in Peptide Chemistry and Peptidomimetic Construction

The inherent structural properties of the (R)-prolyl-glycyl motif make (R)-Methylprolylglycinate a significant tool in the field of peptide science. The pyrrolidine (B122466) ring of proline restricts the conformational flexibility of the peptide backbone, making it a key element for inducing specific secondary structures. sigmaaldrich.com

(R)-Methylprolylglycinate is readily incorporated into both linear and cyclic peptide structures using standard solid-phase or solution-phase peptide synthesis protocols. In linear peptides, the Pro-Gly sequence is one of the most common motifs for initiating β-turns, which are critical for the folding and biological activity of proteins and peptides. The (R)-configuration of the proline residue in the synthon predetermines the stereochemistry at that position, which is crucial for achieving the desired peptide conformation.

For cyclic peptides, which are of great interest in drug discovery due to their enhanced stability and receptor affinity, (R)-Methylprolylglycinate can serve as a key structural component. mdpi.com The defined turn-inducing property of the Pro-Gly unit facilitates the cyclization process, often leading to higher yields and a more predictable macrocyclic structure. nih.gov The synthesis of cyclic peptides containing an RGD (arginine-glycine-aspartic acid) sequence, for example, has been accomplished using cysteinyl prolyl esters, demonstrating the utility of proline-containing units in efficient cyclization reactions. nih.govresearchgate.net

| Peptide Type | Role of (R)-Prolyl-Glycyl Motif | Structural Outcome |

|---|---|---|

| Linear Peptides | Induces reverse turns (β-turns) | Facilitates protein folding and specific molecular recognition |

| Cyclic Peptides | Acts as a conformational constraint to promote macrocyclization | Leads to conformationally defined and stable cyclic structures |

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. rroij.comarkat-usa.org The (R)-Prolyl-Glycyl motif from (R)-Methylprolylglycinate is an excellent starting point for creating such molecules. By incorporating this dipeptide unit, chemists can enforce a specific, bioactive conformation that mimics a turn or loop in a larger peptide or protein. mdpi.com

The synthesis of peptidomimetics often involves modifying the standard peptide backbone. The (R)-Methylprolylglycinate synthon can be chemically altered at its termini or on the glycine (B1666218) residue to introduce non-natural functionalities while retaining the crucial turn-inducing proline scaffold. These modifications can lead to potent and selective inhibitors of protein-protein interactions or enzyme modulators. rroij.comnih.gov

Utilization in Heterocyclic Compound Synthesis

The chiral pyrrolidine ring within (R)-Methylprolylglycinate is a versatile scaffold for the synthesis of more complex nitrogen-containing heterocyclic compounds. Proline and its derivatives are frequently used as building blocks to produce chiral drugs and natural products. nih.govnih.gov

The pre-existing, stereochemically defined pyrrolidine ring of the proline moiety in (R)-Methylprolylglycinate serves as a chiral template. nih.govresearchgate.net The nitrogen and carbon atoms of this ring can be functionalized through various organic reactions. For example, the secondary amine of the proline ring can be alkylated or acylated, and the carboxylic acid group (after hydrolysis of the methyl ester) can be reduced to an alcohol, providing a handle for further transformations.

This synthon is also valuable in the synthesis of piperidines, another important class of heterocycles found in many pharmaceuticals. nih.gov Synthetic strategies can involve ring-expansion reactions of the pyrrolidine ring or using the proline unit as a chiral auxiliary to direct the stereoselective formation of a six-membered piperidine (B6355638) ring. rsc.org Catalytic asymmetric methods have been developed for the synthesis of chiral piperidines, and proline-derived synthons play a key role in establishing the required stereocenters. nih.govresearchgate.net

The (R)-Methylprolylglycinate unit can be incorporated into larger, more complex molecular architectures that are relevant to medicinal chemistry. The pyrrolidine fragment is a core component of numerous alkaloids and approved drugs. nih.gov By using (R)-Methylprolylglycinate as a starting material, chemists can access enantiomerically pure compounds, which is critical for biological activity. For instance, the proline scaffold can be integrated into the synthesis of spirocyclic or fused heterocyclic systems through intramolecular cyclization reactions, leading to novel three-dimensional structures with potential therapeutic applications. nih.gov

Development of Chiral Catalysts and Ligands Derived from (R)-Methylprolylglycinate

The field of asymmetric catalysis heavily relies on the availability of enantiomerically pure molecules to serve as catalysts or ligands for metal centers. Proline itself is a renowned organocatalyst, and its derivatives are widely used to create more sophisticated catalytic systems. wikipedia.orgwikipedia.org

(R)-Methylprolylglycinate, with its defined stereochemistry and multiple potential coordination sites (the proline nitrogen, two amide carbonyl oxygens, and the ester carbonyl oxygen), is an attractive precursor for the synthesis of novel chiral ligands. researchgate.net The molecule can be chemically modified, for example, by reducing the ester to an alcohol (forming a prolinol-like structure) or by introducing other donor groups. These modified structures can then chelate to a metal, creating a chiral environment that can direct the stereochemical outcome of a catalytic reaction. researchgate.net Proline-derived phosphine (B1218219) ligands, for instance, have been successfully used in asymmetric catalysis. researchgate.net The modular nature of the (R)-Methylprolylglycinate dipeptide allows for systematic tuning of the ligand's steric and electronic properties to optimize reactivity and enantioselectivity in reactions such as asymmetric additions, hydrogenations, and cross-couplings. rsc.orglibretexts.org

| Modification Site | Chemical Transformation | Resulting Functional Group | Application in Catalysis |

|---|---|---|---|

| Methyl Ester | Reduction (e.g., with LiAlH₄) | Primary Alcohol (Hydroxyl) | Forms chiral amino alcohol ligands for metals like Zn, Ti, B |

| Proline Nitrogen | Attachment of a phosphine-containing group | Phosphine-amine | Bidentate P,N-ligands for transition metal catalysis (e.g., Pd, Rh, Ir) |

| Glycine Backbone | Introduction of aromatic or bulky substituents | Sterically hindered scaffold | Tuning steric environment around a metal center to enhance enantioselectivity |

Prolyl-Glycyl Architectures in Asymmetric Organocatalysis

The use of proline and its derivatives as organocatalysts has become a cornerstone of modern asymmetric synthesis. clockss.org Dipeptides incorporating a proline residue, such as those with a prolyl-glycyl sequence, have been investigated for their catalytic activity. nih.gov These structures can offer distinct advantages over simple amino acid catalysts due to their tunable steric and electronic properties.

The catalytic performance of L-prolyl dipeptides has been shown to be influenced by factors such as the nature of the adjacent amino acid and the catalyst's aggregation state in solution. nih.gov Studies on four different L-proline-derived dipeptides in the conjugate addition of cyclohexanone (B45756) to trans-β-nitrostyrene revealed that conformational changes around the proline unit and catalyst self-aggregation play a crucial role in the catalytic outcome. nih.gov This suggests that (R)-Methylprolylglycinate, as a prolyl-glycyl dipeptide, could exhibit similar behavior, with its catalytic efficacy being dependent on reaction conditions that favor specific conformational arrangements or aggregation states.

The general mechanism for proline-catalyzed reactions involves the formation of a nucleophilic enamine intermediate from the reaction of the secondary amine of the proline ring with a carbonyl compound. The stereochemistry of the subsequent reaction is then controlled by the chiral environment established by the catalyst. In the context of a prolyl-glycyl structure like (R)-Methylprolylglycinate, the glycinate (B8599266) portion can influence the catalyst's solubility, steric hindrance, and the potential for secondary interactions, thereby modulating its reactivity and enantioselectivity.

Table 1: Factors Influencing Catalytic Performance of Prolyl Dipeptides

| Factor | Description | Potential Impact on (R)-Methylprolylglycinate |

| Adjacent Amino Acid | The structure of the amino acid linked to proline affects the dipeptide's conformation. | The glycine unit in (R)-Methylprolylglycinate provides minimal steric hindrance, potentially allowing for greater flexibility and accessibility of the catalytic site. |

| Catalyst Aggregation | Self-association of dipeptide catalysts can lead to changes in catalytic activity. nih.gov | The aggregation behavior of (R)-Methylprolylglycinate in different solvents could be a key parameter to optimize for achieving high enantioselectivity. |

| Solvent Effects | The solvent can influence the conformation and aggregation of the catalyst. | The methyl ester of the glycinate may enhance solubility in organic solvents, broadening the range of applicable reaction conditions. |

Metal Coordination Complexes for Enantioselective Transformations

The prolyl-glycyl motif can also serve as a chiral ligand for metal-catalyzed enantioselective transformations. The nitrogen and oxygen atoms within the dipeptide backbone provide potential coordination sites for a variety of metal centers. The formation of such metal complexes can create a well-defined chiral environment around the metal, enabling the stereoselective transformation of substrates.

Research on proline-derived Ni(II) complexes of glycine has demonstrated their utility as chiral equivalents of nucleophilic glycine for the asymmetric synthesis of α-amino acids. acs.orgresearchgate.net In these systems, the Schiff base formed between the amino group of the glycine moiety and another carbonyl compound coordinates to the nickel center, along with the proline derivative which acts as a chiral auxiliary. This framework allows for highly diastereoselective reactions.

By analogy, (R)-Methylprolylglycinate could be employed as a component in the synthesis of chiral ligands for various metal-catalyzed reactions. The proline ring and the amide linkage offer multiple points for modification, allowing for the fine-tuning of the ligand's steric and electronic properties to suit different transformations, such as hydrogenations, aldol (B89426) reactions, or Michael additions.

Table 2: Potential Metal-Catalyzed Reactions Employing (R)-Methylprolylglycinate-Based Ligands

| Reaction Type | Metal Center | Potential Role of Ligand |

| Asymmetric Hydrogenation | Ru, Rh, Ir | The chiral ligand would create a stereochemically defined pocket to control the facial selectivity of hydrogen addition to a prochiral olefin or ketone. |

| Enantioselective Aldol Reactions | Zn, Cu, Ti | The ligand would coordinate to the metal Lewis acid, influencing the geometry of the enolate and the approach of the aldehyde. |

| Asymmetric Michael Additions | Ni, Cu, Pd | The chiral metal complex would activate the α,β-unsaturated system and control the enantioselective addition of the nucleophile. |

Contributions to Complex Organic Synthesis Cascades and Total Synthesis Strategies

The utility of (R)-Methylprolylglycinate extends to its role as a chiral building block in complex organic synthesis cascades and total synthesis strategies. Cascade reactions, which involve multiple bond-forming events in a single operation, can be initiated or controlled by chiral catalysts or synthons derived from molecules like (R)-Methylprolylglycinate.

In the context of total synthesis, chiral fragments derived from the amino acid pool are invaluable. (R)-Methylprolylglycinate can serve as a source of two chiral centers and a dipeptide linkage, which can be strategically integrated into a complex natural product or a designed bioactive molecule. Its functional groups—the secondary amine, the amide, and the methyl ester—offer handles for further chemical manipulation and elaboration within a synthetic sequence.

Advanced Characterization Techniques for Structural and Stereochemical Elucidation of R Methylprolylglycinate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of molecules in solution. For (R)-Methylprolylglycinate, various NMR experiments can provide a wealth of information regarding its covalent structure, conformation, and stereochemical purity.

Multidimensional NMR for Complete Structural Assignment and Conformational Analysis

Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the same spin system, allowing for the tracing of connectivity through the proline ring and the glycine (B1666218) residue. For instance, the correlation between the α-proton of the proline residue and the β-protons could be established.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded protons and carbons, enabling the assignment of the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and for connecting the proline and glycine residues across the peptide bond. For example, a correlation between the proline α-proton and the glycine carbonyl carbon would confirm the peptide linkage.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for a compound structurally similar to (R)-Methylprolylglycinate, providing a basis for its structural verification.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for a Prolyl-Glycinate Derivative

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Proline α-CH | ~4.3 | ~58.5 |

| Proline β-CH₂ | ~2.1, ~1.8 | ~29.5 |

| Proline γ-CH₂ | ~1.9 | ~24.5 |

| Proline δ-CH₂ | ~3.5, ~3.4 | ~47.0 |

| Glycine α-CH₂ | ~3.9 | ~41.0 |

| Glycine C=O | - | ~170.0 |

| Methyl Ester CH₃ | ~3.6 | ~52.0 |

Data is based on the reported values for N-Acetylglycyl-L-proline methyl ester and may vary for (R)-Methylprolylglycinate. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for conformational analysis. These experiments detect through-space interactions between protons that are close in proximity, irrespective of their bonding connectivity. For (R)-Methylprolylglycinate, NOESY or ROESY cross-peaks would provide information about the preferred conformation around the peptide bond (cis vs. trans) and the puckering of the proline ring. For example, a strong NOE between the proline α-proton and the glycine α-protons would suggest a specific spatial arrangement.

Chiral NMR Shift Reagents and Anisotropic Effects for Enantiomeric Purity and Excess Determination

The determination of enantiomeric purity is critical for chiral molecules. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for this analysis. Chiral NMR shift reagents, typically lanthanide complexes, or chiral solvating agents can be added to a solution of (R)-Methylprolylglycinate. These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals. The integration of these distinct signals allows for the quantification of the enantiomeric excess.

The choice of the chiral auxiliary is crucial and often empirical. For a dipeptide ester like (R)-Methylprolylglycinate, chiral solvating agents that can interact through hydrogen bonding and dipole-dipole interactions would be suitable candidates. The anisotropic effects induced by the chiral auxiliary on the proton signals of the analyte, particularly those close to the stereocenter, would lead to observable chemical shift differences between the (R) and (S) enantiomers.

Dynamic NMR Studies for Molecular Fluxionality and Interconversion Barriers

Molecules are not static entities, and NMR spectroscopy can be used to study their dynamic processes, such as conformational changes and restricted rotations. For (R)-Methylprolylglycinate, a key dynamic process is the rotation around the amide bond, which can lead to the presence of cis and trans isomers.

At room temperature, if the rotation is slow on the NMR timescale, separate sets of signals for the cis and trans conformers may be observed. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventual coalescence into a single averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, the rate constants for the interconversion can be determined. From these, the activation energy barrier for the rotation around the peptide bond can be calculated. The rotational energy barrier for proline cis/trans-amide isomerization is typically in the range of 16–20 kcal mol⁻¹. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds at atomic resolution. It provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

Single Crystal X-ray Diffraction Analysis of (R)-Methylprolylglycinate and its Salts/Derivatives

To perform single-crystal X-ray diffraction, a high-quality single crystal of (R)-Methylprolylglycinate or a suitable salt or derivative is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the determination of the electron density map of the molecule, from which the positions of the atoms can be determined.

For (R)-Methylprolylglycinate, this technique would definitively confirm the (R) configuration of the proline stereocenter. The analysis of anomalous dispersion effects in the diffraction data allows for the determination of the absolute configuration without the need for a known chiral reference.

The following table illustrates the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment.

Table 2: Representative Crystallographic Data for a Dipeptide Crystal

| Parameter | Example Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1046.8 |

| Z | 4 |

This is hypothetical data and would need to be determined experimentally for (R)-Methylprolylglycinate.

Co-crystallization Studies for Supramolecular Interactions and Crystal Packing Analysis

Co-crystallization of (R)-Methylprolylglycinate with other molecules, known as co-formers, can lead to the formation of new crystalline solids with potentially different physical properties. The analysis of the crystal structure of these co-crystals provides valuable insights into the supramolecular interactions that govern the crystal packing.

In the crystal lattice of (R)-Methylprolylglycinate or its co-crystals, various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, would be observed. For instance, hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen of another would be expected to play a significant role in the packing arrangement. The analysis of these interactions is crucial for understanding the solid-state properties of the compound and for crystal engineering.

Chiroptical Spectroscopy (CD, ORD) for Conformational and Stereochemical Insights

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is highly sensitive to the chiral environment within a molecule and is therefore invaluable for studying the stereochemistry and solution-state conformation of peptides. wikipedia.orgnorthwestern.edu

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org For peptides, the far-UV CD spectrum (typically 190-250 nm) is particularly informative as it is sensitive to the conformation of the peptide backbone. stanford.edu Proline-containing peptides, such as (R)-Methylprolylglycinate, are known to adopt specific secondary structures, most notably the polyproline II (PPII) helix, which gives rise to a characteristic CD signature. nih.gov

The CD spectrum of a peptide in a PPII conformation is typically characterized by a strong negative band around 204-206 nm and a weak positive band near 228 nm. researchgate.netresearchgate.net The presence of a glycine residue can introduce conformational flexibility, leading to shifts in the CD spectrum. For instance, studies on proline-glycine sequences have shown that the introduction of glycine can cause a blue shift and a decrease in the amplitude of the negative band compared to pure polyproline oligomers. researchgate.net

Conformational transitions of (R)-Methylprolylglycinate derivatives, induced by changes in solvent polarity or temperature, can be effectively monitored using CD spectroscopy. A shift in the characteristic PPII spectrum towards that of a random coil, which exhibits a strong negative band below 200 nm, would indicate a loss of the defined helical structure. nih.govnih.gov

Table 1: Illustrative CD Spectral Data for Proline-Containing Peptide Structures

| Conformation | Wavelength of Maximum Negative Ellipticity (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Wavelength of Maximum Positive Ellipticity (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

| Polyproline II (PPII) Helix | ~204-206 | Strong Negative (e.g., -5.5 x 10⁴) | ~228 | Weak Positive (e.g., +2.1 x 10³) |

| Proline-Glycine Repeat | ~199-201 | Moderate Negative (e.g., -2.2 x 10⁴) | Not always present | - |

| Random Coil | <200 | Strong Negative | - | - |

Note: The data in this table are representative values for proline-containing structures and are intended for illustrative purposes. Actual values for (R)-Methylprolylglycinate may vary.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org It is a complementary technique to CD and is particularly useful for assessing the stereochemical purity of chiral compounds. libretexts.org The ORD curve of a chiral molecule will show a characteristic pattern, known as the Cotton effect, in the region of its absorption bands. A positive Cotton effect is observed when the peak of the ORD curve is at a longer wavelength than the trough, while the reverse is true for a negative Cotton effect.

For (R)-Methylprolylglycinate, the presence of the (R)-proline stereocenter will result in a specific ORD spectrum. The presence of its enantiomer, (S)-Methylprolylglycinate, would produce a mirror-image ORD curve. Therefore, ORD can be a powerful tool for confirming the absolute configuration and for quantifying the enantiomeric excess in a sample. Specific rotation measurements, typically performed at a single wavelength (e.g., the sodium D-line at 589 nm), provide a routine method for assessing the optical purity of (R)-Methylprolylglycinate during synthesis and purification.

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structure of molecules. Advanced MS methods provide detailed insights into the fragmentation pathways and gas-phase conformations of peptides like (R)-Methylprolylglycinate.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. This accuracy allows for the unambiguous determination of the elemental composition of (R)-Methylprolylglycinate and its derivatives. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated from the isotopic masses of its constituent atoms and compared with the experimentally measured value to confirm its identity.

Table 2: Theoretical Exact Mass of Protonated (R)-Methylprolylglycinate

| Ion | Chemical Formula | Monoisotopic Mass (Da) |

| [M+H]⁺ | C₈H₁₅N₂O₃⁺ | 187.1077 |

Note: Monoisotopic mass is calculated using the mass of the most abundant isotope of each element (C: 12.000000, H: 1.007825, N: 14.003074, O: 15.994915).

Furthermore, HRMS is instrumental in monitoring chemical reactions and identifying transient intermediates. By analyzing the reaction mixture at different time points, it is possible to detect the masses of starting materials, products, and any intermediates, thereby elucidating the reaction mechanism.

The fragmentation pattern of proline-containing peptides in tandem mass spectrometry (MS/MS) is often dominated by cleavage at the N-terminal side of the proline residue, a phenomenon known as the "proline effect". wm.eduwm.edu This preferential fragmentation leads to the formation of abundant b-ions containing the proline residue and y-ions resulting from cleavage C-terminal to the proline. For (R)-Methylprolylglycinate, the major fragmentation pathways would involve the cleavage of the peptide bond.

Ion Mobility Mass Spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge in the gas phase. nih.govrsc.org This separation provides an additional dimension of analysis beyond the mass-to-charge ratio, allowing for the differentiation of isomers, including conformational isomers (conformers). nih.govnih.govbiorxiv.org The experimental parameter obtained from IM-MS is the collision cross-section (CCS), which is a measure of the rotational average of the ion's surface area. acs.orgresearchgate.net

For (R)-Methylprolylglycinate, IM-MS can be used to study its gas-phase conformations. The presence of the proline residue can lead to the existence of cis and trans isomers of the prolyl-glycine peptide bond, which may have different CCS values and can thus be separated by ion mobility. nih.govrsc.org This allows for the investigation of the conformational landscape of the dipeptide in the absence of solvent.

Table 3: Representative Collision Cross-Section (CCS) Data for Small Peptides

| Peptide | Charge State | Experimental CCS (Ų) (N₂ drift gas) |

| Gly-Pro | [M+H]⁺ | ~120-130 |

| Pro-Gly | [M+H]⁺ | ~125-135 |

| Ala-Ala-Ala | [M+H]⁺ | ~140-150 |

Note: The CCS values in this table are illustrative and based on data for similar small peptides. The actual CCS for (R)-Methylprolylglycinate may differ.

Vibrational Spectroscopy (IR, Raman) for Functional Group Interaction and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a molecule. These techniques are highly sensitive to the local chemical environment and can be used to probe intermolecular and intramolecular interactions, such as hydrogen bonding. nih.gov

In (R)-Methylprolylglycinate, key vibrational modes include the N-H stretching of the amide and the secondary amine in the proline ring, the C=O stretching of the amide and the methyl ester, and the C-N stretching vibrations. The frequencies of these modes are sensitive to hydrogen bonding. For example, the involvement of the amide N-H group in a hydrogen bond will typically cause a red shift (lowering of frequency) and broadening of the N-H stretching band in the IR spectrum. researchgate.netchemrxiv.orgchemrxiv.org

Similarly, the C=O stretching frequency is sensitive to its environment. Hydrogen bonding to the carbonyl oxygen will also result in a red shift of the C=O stretching band. By analyzing the vibrational spectra of (R)-Methylprolylglycinate in different solvents or in the solid state, it is possible to deduce the nature and strength of hydrogen bonding interactions. mdpi.com

Table 4: Typical Infrared Absorption Frequencies for Functional Groups in (R)-Methylprolylglycinate

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Secondary Amine (Proline) | N-H Stretch | 3300-3500 |

| Amide | N-H Stretch | 3100-3500 |

| Alkyl C-H | C-H Stretch | 2850-3000 |

| Ester C=O | C=O Stretch | 1735-1750 |

| Amide I | C=O Stretch | 1630-1680 |

| Amide II | N-H Bend & C-N Stretch | 1510-1570 |

| Ester C-O | C-O Stretch | 1000-1300 |

Note: These are general frequency ranges and the exact peak positions for (R)-Methylprolylglycinate will depend on its specific conformation and environment.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. The selection rules for Raman are different from those for IR, meaning that some vibrations may be strong in one technique and weak in the other. For instance, the C-C backbone vibrations in the proline ring may be more prominent in the Raman spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states. The absorption frequencies correspond to the natural vibrational frequencies of specific bonds and functional groups within the molecule. Therefore, the IR spectrum of (R)-Methylprolylglycinate provides a detailed map of its constituent chemical moieties.

The key functional groups in (R)-Methylprolylglycinate include the secondary amine of the proline ring, the amide linkage, the methyl ester, and various C-H bonds within the aliphatic structure. Each of these groups exhibits characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹).

Detailed Research Findings:

N-H Stretching: The secondary amine within the proline ring and the N-H group of the amide linkage give rise to stretching vibrations. In a non-hydrogen-bonded state (e.g., in a dilute non-polar solvent), the amide N-H stretch typically appears as a sharp band around 3400-3460 cm⁻¹. However, in the solid state or in polar solvents, extensive hydrogen bonding causes this band to broaden and shift to a lower wavenumber, often appearing in the 3200-3350 cm⁻¹ range.

C-H Stretching: The aliphatic C-H stretching vibrations from the proline ring, the glycine backbone, and the methyl ester group are observed in the 2850-3000 cm⁻¹ region. The asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups can often be resolved within this range.

Carbonyl (C=O) Stretching: (R)-Methylprolylglycinate possesses two distinct carbonyl groups: one from the amide bond (Amide I) and one from the methyl ester.

The ester C=O stretch is a very strong and sharp absorption band typically found in the 1735-1750 cm⁻¹ region for saturated aliphatic esters. Its precise position is sensitive to the local electronic environment.

The Amide I band , which is primarily due to the C=O stretching vibration of the peptide bond, is one of the most informative bands for peptide structure. It typically appears as a strong absorption between 1630 and 1695 cm⁻¹. The frequency of the Amide I band is highly sensitive to the secondary structure and hydrogen-bonding patterns of the peptide backbone.

Amide II Band: This band, appearing between 1510 and 1580 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is a characteristic feature of secondary amides and its position is also indicative of hydrogen bonding.

Intermolecular interactions, particularly hydrogen bonding involving the amide N-H group as a donor and the amide and ester carbonyl oxygens as acceptors, play a crucial role in the solid-state structure and solution-phase aggregation of dipeptides. These interactions are directly observable in the IR spectrum through the broadening and shifting of the N-H and C=O stretching bands to lower frequencies.

Interactive Data Table: Predicted Infrared Absorption Bands for (R)-Methylprolylglycinate

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3200-3350 | Medium, Broad | N-H Stretch (Hydrogen-bonded) | Amide |

| 2850-3000 | Medium-Strong | C-H Stretch (Asymmetric & Symmetric) | Aliphatic (Proline, Glycine, Methyl) |

| 1735-1750 | Strong, Sharp | C=O Stretch | Methyl Ester |

| 1630-1695 | Strong | Amide I (C=O Stretch) | Amide |

| 1510-1580 | Medium-Strong | Amide II (N-H Bend & C-N Stretch) | Amide |

| ~1465 | Medium | CH₂ Scissoring | Proline Ring |

| 1200-1300 | Medium | Amide III (C-N Stretch & N-H Bend) | Amide |

| 1000-1250 | Strong | C-O Stretch | Methyl Ester |

Raman Spectroscopy for Vibrational Mode Analysis and Structural Fingerprinting

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (from a laser). When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically, resulting in a change in energy. This energy difference, known as the Raman shift, corresponds to the vibrational energy levels of the molecule. A key selection rule for Raman spectroscopy is that a vibration must involve a change in the polarizability of the molecule.

This makes Raman spectroscopy particularly sensitive to non-polar bonds and symmetric vibrations, providing information that can be less prominent in IR spectra.

Detailed Research Findings:

Structural Fingerprinting: The Raman spectrum of (R)-Methylprolylglycinate provides a rich and detailed fingerprint of the molecule. The skeletal vibrations of the proline ring, which involve symmetric C-C stretching and deformation modes, often give rise to sharp and well-defined Raman bands. Studies on proline and its oligomers have shown characteristic bands in the 800-1000 cm⁻¹ region associated with ring breathing and deformation modes. nih.gov

Amide Bands:

The Amide I band (1630-1695 cm⁻¹) is also prominent in the Raman spectrum and, similar to IR, is a sensitive probe of secondary structure.

The Amide III band , found in the 1200-1300 cm⁻¹ range, is often stronger and more clearly resolved in Raman spectra than in IR spectra. This band results from a complex mix of C-N stretching and N-H bending and is also conformationally sensitive.

C-H Vibrations: While C-H stretching modes (2850-3000 cm⁻¹) are visible, C-H bending and deformation modes in the 1300-1480 cm⁻¹ region can be particularly informative for analyzing the structure of the proline ring and the glycine backbone. The CH₂ scissoring and twisting modes of the pyrrolidine (B122466) ring are readily observed in this region. sid.ir

Skeletal and Ester Vibrations: The C-C and C-N stretching vibrations of the molecular skeleton typically appear in the 800-1200 cm⁻¹ region. The C=O stretching of the ester group, while a strong band in the IR spectrum, often yields a weaker signal in the Raman spectrum. Conversely, vibrations associated with the C-C-O and O-C-C linkages of the ester may be more readily identified.

Raman spectroscopy is highly advantageous for studying aqueous solutions due to the weak Raman scattering of water, which minimizes solvent interference, especially when compared to the strong water absorption in IR spectroscopy. This allows for detailed structural analysis of (R)-Methylprolylglycinate in more biologically relevant environments.

Interactive Data Table: Predicted Raman Shifts for (R)-Methylprolylglycinate

| Raman Shift Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 2850-3000 | Strong | C-H Stretch (Asymmetric & Symmetric) | Aliphatic (Proline, Glycine, Methyl) |

| 1630-1695 | Medium-Strong | Amide I (C=O Stretch) | Amide |

| 1440-1480 | Strong | CH₂ Bending / Scissoring | Proline Ring, Glycine |

| 1200-1300 | Medium | Amide III (C-N Stretch & N-H Bend) | Amide |

| 800-1000 | Medium-Strong | Proline Ring Breathing / Deformation | Proline Ring |

| 600-800 | Medium | Skeletal Deformations | Full Molecule |

Computational and Theoretical Investigations of R Methylprolylglycinate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, from geometric structure to reactivity.

Calculation of Molecular Orbitals, Electrostatic Potential Surfaces, and Fukui Functions

Theoretical studies on molecules analogous to (R)-Methylprolylglycinate, such as L-proline methyl ester, reveal key electronic features that govern their reactivity. nih.gov DFT calculations are employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comresearchgate.net For a molecule like (R)-Methylprolylglycinate, the HOMO is typically localized on the electron-rich regions, such as the lone pairs of the oxygen and nitrogen atoms, while the LUMO is centered on electron-deficient sites, like the carbonyl carbons.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, whereas regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For (R)-Methylprolylglycinate, the carbonyl oxygen atoms would exhibit a strong negative potential, while the amine proton and protons alpha to carbonyl groups would show a positive potential.

Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com These functions are derived from changes in electron density as electrons are added or removed. An analysis would likely identify the carbonyl carbons as primary sites for nucleophilic attack and the heteroatoms as potential sites for electrophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for a Dipeptide Ester Analog Data is illustrative and based on typical values for similar molecules.

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicates chemical stability and resistance to electronic excitation. |

Reaction Pathway Modeling, Transition State Energy Calculations, and Reaction Energetics

DFT is also instrumental in modeling reaction pathways, allowing for the calculation of energies of reactants, products, and transition states. This provides a detailed understanding of reaction kinetics and thermodynamics. For instance, the hydrolysis of the ester group in (R)-Methylprolylglycinate can be modeled to determine the activation energy barrier for the reaction.

The process involves mapping the potential energy surface of the reaction. The transition state is identified as a first-order saddle point on this surface, which is the point of maximum energy along the minimum energy path connecting reactants and products. The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), which is crucial for determining the reaction rate. For example, studies on the Maillard reaction involving proline have utilized these methods to understand the activation energies of different pathways. nih.gov Similarly, the cyclization or other intramolecular reactions of (R)-Methylprolylglycinate could be explored, providing insights into its stability and potential degradation pathways. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This technique is particularly useful for exploring the conformational landscape and the influence of the environment, such as a solvent, on molecular properties.

Exploration of Conformational Landscapes and Rotational Barriers in Solution and Gas Phase

The proline residue in (R)-Methylprolylglycinate introduces significant conformational constraints. A key feature of the proline-glycine linkage is the cis-trans isomerization of the peptide bond. nih.govacs.org MD simulations can explore the relative stability of these isomers and the energy barriers between them. The trans conformation is generally more stable, but the cis conformation is also significantly populated, and the interconversion between them can be a rate-limiting step in conformational changes. sigmaaldrich.com

Simulations of proline-containing peptides show that the free energy barrier for the trans-to-cis transition is typically in the range of 15-20 kcal/mol. nih.govacs.org The presence of a glycine (B1666218) residue next to proline can influence these dynamics, as glycine's flexibility allows for a wider range of accessible conformations. nih.govresearchgate.net MD simulations can map the free energy landscape as a function of key dihedral angles (φ, ψ, and ω), revealing the most stable conformers and the pathways for interconversion. nih.govacs.org Studies on L-proline methyl ester have shown that its conformational equilibrium is governed by a combination of hyperconjugative and steric effects, a finding that would extend to (R)-Methylprolylglycinate. nih.gov

Table 2: Typical Rotational Barriers for Proline-Containing Dipeptides from MD Simulations Values are representative and sourced from studies on analogous peptides. nih.govnih.gov

| Transition | Phase | Free Energy Barrier (kcal/mol) | Significance |

|---|---|---|---|

| trans → cis Isomerization | Solution | 15 - 20 | High barrier indicates slow interconversion, relevant for protein folding and binding kinetics. |

| cis → trans Isomerization | Solution | ~15 | Slightly lower barrier than the reverse process, indicating the higher stability of the trans state. |

Solvent-Solute Interaction Dynamics and their Influence on Reactivity